MEK1InhibitorCL2racemic
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C20H22CoN2O2 |
|---|---|
Molecular Weight |
381.3 g/mol |
IUPAC Name |
cobalt;2-[[2-[(2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol |
InChI |
InChI=1S/C20H22N2O2.Co/c23-19-11-5-1-7-15(19)13-21-17-9-3-4-10-18(17)22-14-16-8-2-6-12-20(16)24;/h1-2,5-8,11-14,17-18,23-24H,3-4,9-10H2; |
InChI Key |
LAEBVTUGQDQISM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)N=CC2=CC=CC=C2O)N=CC3=CC=CC=C3O.[Co] |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Mek1inhibitorcl2racemic
Target Engagement and Allosteric Inhibition of MEK1
MEK1 (Mitogen-activated protein kinase kinase 1) is a dual-specificity protein kinase that plays a central role in the RAS/RAF/MEK/ERK signaling pathway. wikipedia.org The mechanism of MEK1InhibitorCL2racemic is characterized by its precise engagement with and allosteric inhibition of the MEK1 enzyme.
The specificity of inhibitors targeting the kinase family is a significant challenge due to the highly conserved nature of the ATP-binding pocket across different kinases. This compound achieves its high specificity by functioning as an allosteric inhibitor, binding to a unique pocket on the MEK1 protein that is adjacent to, but distinct from, the ATP-binding site. news-medical.netnih.gov This allosteric site is less conserved across the kinome, which allows for greater selectivity. researchgate.net
The interaction does not involve competition with the high cellular concentrations of ATP. nih.gov Instead, the binding is stabilized by specific interactions, such as hydrogen bonds and hydrophobic contacts, with residues in regions like the αC-helix and the activation segment. nih.gov This mode of binding ensures that the inhibitor selectively targets MEK1 without significantly affecting other protein kinases. news-medical.netnih.gov
As an allosteric inhibitor, this compound modulates MEK1's function without directly blocking the ATP-binding site. nih.govmdpi.com The activation of MEK1 requires phosphorylation of serine residues S218 and S222 in its activation loop by an upstream kinase, typically from the RAF family. mdpi.comnih.gov This phosphorylation event triggers a conformational change that allows MEK1 to bind ATP and its substrate, ERK. mdpi.com
This compound binds to its allosteric pocket and stabilizes the MEK1 protein in a catalytically inactive state. nih.govmdpi.com This action prevents the kinase from adopting the active conformation necessary for it to phosphorylate and activate its downstream target, ERK1/2. news-medical.net By locking the enzyme in this inactive state, the inhibitor effectively halts the propagation of the signal through the pathway.
The binding of this compound induces significant conformational changes in the MEK1 protein. news-medical.net Upon engagement with the allosteric site, the inhibitor constrains the movement of the activation loop. nih.gov This structural rearrangement holds the kinase in a "closed" or inactive conformation. mdpi.comnih.gov In this state, the activation loop is not accessible for phosphorylation by RAF kinases, a critical step for MEK1 activation. nih.gov The stabilization of this inactive conformation is the primary mechanism by which allosteric MEK inhibitors prevent enzyme function. mdpi.comnih.gov
| Condition | MEK1 Conformation | Activation Loop Status | Kinase Activity | Reference |
|---|---|---|---|---|
| Unstimulated (Apo) | Closed, Inactive | Unphosphorylated, flexible | Low/Off | mdpi.comnih.gov |
| RAF-Mediated Activation | Open, Active | Phosphorylated (S218, S222) | High/On | mdpi.comnih.gov |
| Bound to this compound | Locked, Inactive | Unphosphorylated, constrained | Inhibited | nih.govmdpi.com |
Impact on Downstream Signaling Cascades
The inhibition of MEK1 by this compound has profound effects on the signaling cascades that are dependent on its activity, most notably the RAS/RAF/MEK/ERK pathway.
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that transduces signals from cell surface receptors to the nucleus, regulating fundamental cellular processes like proliferation, differentiation, and survival. wikipedia.orgaging-us.comnih.gov This pathway operates as a linear sequence of phosphorylation events: activated RAS recruits and activates RAF, which in turn phosphorylates and activates MEK1/2. nih.gov
By specifically inhibiting MEK1, this compound acts as a bottleneck in this cascade. mdpi.com It effectively uncouples the upstream activation signals from RAS and RAF from the downstream effector, ERK. nih.gov Dysregulation of this pathway, often through mutations in RAS or BRAF, is common in various cancers, making MEK1 a key therapeutic target. nih.govoncotarget.com The inhibition of MEK1 by compounds like this compound can thus halt aberrant signaling driven by these upstream mutations. mdpi.comnih.gov
| Component | Protein Type | Function in Pathway | Reference |
|---|---|---|---|
| RAS | Small GTPase | Receives signals from cell surface receptors and activates RAF. | wikipedia.org |
| RAF (e.g., BRAF, CRAF) | Serine/Threonine Kinase (MAP3K) | Phosphorylates and activates MEK1/2. | wikipedia.orgnih.gov |
| MEK1/2 | Dual-Specificity Kinase (MAP2K) | Phosphorylates and activates ERK1/2. Target of this compound. | nih.govnih.gov |
| ERK1/2 | Serine/Threonine Kinase (MAPK) | Phosphorylates numerous cytoplasmic and nuclear substrates to regulate gene expression and cell function. | aging-us.comnih.gov |
MEK1 and its close homolog MEK2 are the only known activators of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). nih.gov Therefore, the inhibition of MEK1 by this compound directly leads to the suppression of ERK1/2 activation. news-medical.netnih.gov Activated ERK1/2 proteins translocate from the cytoplasm to the nucleus, where they phosphorylate a wide array of transcription factors, thereby regulating the expression of genes essential for cell cycle progression and proliferation. aging-us.com
By preventing the phosphorylation of ERK1/2, this compound blocks these downstream nuclear events. nih.gov This leads to an arrest of the signaling cascade, which can inhibit the growth of cells that rely on the hyperactivity of this pathway for their proliferation and survival. news-medical.net The specific and potent inhibition of ERK1/2 activation is the ultimate cellular consequence of MEK1 engagement by this compound.
Interference with Pathway Feedback Regulation by MEK Inhibitors
The RAS/RAF/MEK/ERK pathway is regulated by complex negative feedback loops. nih.gov When MEK is inhibited, the downstream signal to ERK is blocked. This disruption can lead to a release of negative feedback mechanisms that normally suppress upstream components of the pathway, such as RAF and RAS. This can result in the hyperactivation of upstream kinases, a phenomenon that contributes to acquired resistance to MEK inhibitor therapy. nih.gov For instance, inhibition of ERK can suppress its own phosphorylation, which in turn can lead to the active repression of RAF and MEK. nih.gov Consequently, inhibiting MEK can weaken this negative feedback, leading to the accumulation of activated MEK and ERK. nih.gov
Cellular Responses to MEK Inhibitor Activity
Regulation of Cell Proliferation by MEK Inhibitors
The MEK/ERK pathway is a primary driver of cell proliferation. nih.gov By blocking this pathway, MEK inhibitors can effectively halt the cell cycle and prevent cell division. Research on various MEK inhibitors has shown they can induce cell cycle arrest, often at the G1 phase. This is achieved by modulating the expression of key cell cycle regulators. For example, inhibition of MEK1 has been shown to up-regulate the expression of cyclin-dependent kinase inhibitors like p27(Kip1) and down-regulate positive regulators like cyclin D1, thereby preventing entry into the S phase where DNA replication occurs. nih.gov Studies in pancreatic ductal adenocarcinoma (PDA) cell lines have demonstrated that MEK inhibition leads to reduced cell proliferation and a decrease in the number of cells in the S phase. nih.gov
Induction of Apoptosis and Cell Death Pathways by MEK Inhibitors
In many cancer cell types, constitutive activation of the MEK/ERK pathway promotes survival by suppressing apoptosis (programmed cell death). Inhibition of MEK can reverse this effect and trigger apoptosis. The specific mechanisms can be cell-type dependent. nih.gov For example, the MEK inhibitor AZD6244 has been shown to induce apoptosis in lung cancer cells by increasing the expression of the pro-apoptotic protein Bim. nih.gov This process was found to be dependent on the nuclear translocation of the transcription factor FOXO3a. nih.gov The combination of MEK inhibitors with other targeted therapies, such as SRC inhibitors, has also been shown to enhance apoptosis in cancer cells. nih.gov
Table 1: Effects of General MEK Inhibitors on Apoptotic Markers
| Cell Line Type | MEK Inhibitor | Key Apoptotic Changes |
|---|---|---|
| Human Lung Cancer | AZD6244 | Increased Bim, PUMA, and NOXA proteins. nih.gov |
Effects on Gene Expression and Transcriptional Control by MEK Inhibitors
The MEK/ERK pathway regulates the activity of numerous transcription factors, thereby controlling the expression of a wide array of genes involved in cellular processes. Inhibition of MEK can therefore lead to significant changes in the cellular transcriptome. Microarray analyses following MEK inhibition in cancer cell lines have revealed altered expression of genes involved in cell migration, invasion, and tumor suppression. nih.gov For instance, constitutive activation of MEK1 has been shown to alter the expression of 115 gene transcripts, many of which are implicated in cellular transformation. nih.gov Furthermore, MEK inhibition can affect the expression of key oncogenes; for example, it has been found to downregulate the expression of c-MYC, a critical driver of proliferation in pancreatic cancer. nih.gov The inhibition of mTORC1, a related pathway, can lead to the activation of the MEK/ERK/c-Jun pathway, subsequently increasing the expression of certain genes like neurotensin. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| AZD6244 (ARRY-142886) |
| Trametinib |
| PD98059 |
| Torin1 |
Following a comprehensive search of publicly available scientific literature, no specific preclinical efficacy or mechanistic investigation data was found for a compound explicitly named “this compound.” This suggests that research on this particular racemic mixture may not be published in the public domain, could be designated under a different codename, or may be in very early stages of development.
Therefore, it is not possible to provide a detailed article on the preclinical efficacy and mechanistic investigations of “this compound” that adheres to the specific outline requested. The required data on its evaluation in cell-based assays, diverse cell lines, its effects on cellular phenotypes, and its testing in genetically engineered or xenograft murine models are not available in the searched scientific literature.
Information regarding "this compound" is not publicly available.
Extensive searches for preclinical pharmacodynamic data on a compound specifically named "this compound" have yielded no results. This suggests that "this compound" may be an internal development name, a compound that has not been disclosed in publicly available scientific literature, or an incorrect designation.
Consequently, it is not possible to provide the requested detailed research findings and data tables for the pharmacodynamic assessments of this specific compound. Information available pertains to other well-documented MEK inhibitors, but per the strict instructions to focus solely on "this compound," this information cannot be used as a substitute.
Molecular Mechanisms of Resistance to Mek1inhibitorcl2racemic
Characterization of Intrinsic Resistance to MEK1InhibitorCL2racemic
Intrinsic, or primary, resistance occurs when cancer cells are inherently non-responsive to a therapeutic agent from the outset of treatment. nih.govnih.gov This pre-existing resistance can be attributed to a variety of molecular characteristics within the tumor cells that negate the effect of the inhibitor. For most anticancer agents, the precise reasons for intrinsic resistance are not fully understood, highlighting the need for biomarkers to predict patient response. nih.gov
One of the key molecular mechanisms implicated in intrinsic resistance to MEK inhibitors is the activation of parallel signaling pathways that can maintain cell proliferation and survival independently of the MEK/ERK pathway. nih.gov Research on the selective MEK1/2 inhibitor selumetinib (B1684332) has shown that intrinsic resistance can be mediated by the activation of the cAMP-dependent protein kinase A (PKA) pathway. nih.gov Gene expression profiling of resistant cancer cell lines identified PKA activation as a significant factor associated with resistance. nih.gov This suggests that in some tumors, the PKA signaling network is already active and provides a compensatory survival signal, rendering the inhibition of MEK by this compound ineffective. Therefore, cancer cells with inherent activation of such alternative pathways may exhibit a primary resistance phenotype. nih.gov
Elucidation of Acquired Resistance Mechanisms to this compound
Acquired resistance develops in tumors that are initially sensitive to treatment but evolve mechanisms to overcome the drug's inhibitory effects over time. This is a common phenomenon with targeted therapies, typically emerging after an initial period of response. nih.gov
A primary mechanism of acquired resistance to inhibitors of the MAPK pathway is the reactivation of the same pathway through feedback loops. nih.gov Inhibition of a single node in the pathway, such as MEK1, can trigger compensatory feedback mechanisms that lead to the reactivation of signaling downstream. nih.govnih.gov
Studies show that treatment with a MEK inhibitor alone can lead to only a transient suppression of the MAPK pathway. nih.gov This is due to a feedback reactivation process that can occur at the level of RAF kinases. In cancer models with RAS mutations, MEK inhibition can lead to an accumulation of the active, phosphorylated form of CRAF, which then restores signaling to ERK. nih.gov Consequently, despite the continued presence of the MEK inhibitor, the pathway output is restored, allowing cells to resume proliferation. This adaptive response means that simultaneous targeting of both MEK and ERK may be required for a more profound and durable suppression of MAPK signaling in tumors where this feedback reactivation occurs. nih.gov
Cancer cells can develop resistance by activating alternative signaling pathways that "bypass" the inhibited MEK1 node, thereby maintaining downstream signals essential for survival and proliferation. nih.govfrontiersin.org This "bypass track" signaling provides an alternate route around the inhibited target. nih.gov
Several bypass mechanisms have been identified in resistance to various targeted therapies, many of which are relevant to MEK inhibitors. These often involve the activation of receptor tyrosine kinases (RTKs) that are not the primary target of the drug. nih.gov For instance, amplification or hyperactivation of RTKs such as MET, AXL, fibroblast growth factor receptor 1 (FGFR1), and epidermal growth factor receptor (EGFR) can confer resistance. nih.govfrontiersin.org These activated RTKs can then signal through other pathways, such as the PI3K/AKT or STAT pathways, to drive cell growth despite effective MEK1 inhibition. frontiersin.org In the context of resistance to EGFR inhibitors, amplification of the MET gene is a known bypass mechanism that reactivates both the PI3K/AKT and MEK/ERK pathways. nih.govfrontiersin.org
The table below summarizes key bypass pathways.
Interactive Table: Bypass Signaling Pathways in MEK Inhibitor Resistance| Bypass Pathway | Key Molecular Players | Downstream Effect | Reference |
|---|---|---|---|
| Alternative RTK Activation | MET, FGFR1, AXL, IGF1R, HER2 | Reactivation of PI3K/AKT and/or MAPK/STAT signaling | nih.gov, frontiersin.org |
| KRAS/NRAS Activation | KRAS, NRAS | Sustained signaling to downstream effectors, bypassing upstream inhibition | frontiersin.org |
| PI3K/AKT Pathway | PI3K, AKT | Promotes cell survival and proliferation independently of MEK/ERK | frontiersin.org |
Combination Strategies with Mek1inhibitorcl2racemic for Enhanced Efficacy
Rationale for Synergistic Approaches Involving MEK1InhibitorCL2racemic
A synergistic approach, where the combined effect of two or more drugs is greater than the sum of their individual effects, is a cornerstone of modern oncology research. nih.govlab-chemicals.com For a compound like this compound, the rationale for seeking such combinations would be based on established principles of cancer biology and pharmacology.
Overcoming Resistance through Combination Therapies with this compound
Therapeutic resistance is a major challenge in cancer treatment. nih.govnih.gov Tumors can develop resistance to single-agent therapies through various mechanisms, including the activation of alternative signaling pathways. nih.govnih.gov For MEK inhibitors, a common mechanism of resistance involves the reactivation of the MAPK pathway or the activation of parallel pathways like the PI3K/AKT/mTOR pathway. nih.govnih.gov
To assess how this compound could be used to overcome resistance, studies would need to:
Identify the specific mechanisms of resistance to this compound in various cancer cell lines.
Screen for compounds that can block these escape pathways. For instance, combining this compound with a PI3K or AKT inhibitor could be a rational approach if resistance is driven by the activation of this parallel pathway. nih.gov
Achieving Comprehensive Pathway Suppression with this compound Combinations
The complexity and redundancy of cellular signaling networks mean that inhibiting a single node in a pathway may not be sufficient to halt cancer cell proliferation. nih.gov Combining this compound with drugs that target other key signaling nodes could lead to a more profound and durable anti-tumor response. For example, in cancers driven by RAS mutations, combining a MEK inhibitor with a PARP inhibitor has shown synergistic effects in preclinical models by exploiting liabilities in DNA damage repair pathways. nih.govppd.com Research into this compound would need to explore similar rational combinations to achieve comprehensive pathway suppression.
Preclinical Evaluation of this compound Combination Efficacy
Before any combination therapy can be considered for clinical trials, it must undergo rigorous preclinical evaluation. mimt.com.plnih.gov This involves both in vitro (cell-based) and in vivo (animal model) studies.
In Vitro Assessment of Synergistic Effects with this compound
In vitro studies are the first step in evaluating the synergistic potential of a drug combination. nih.gov To evaluate this compound, researchers would typically use a panel of cancer cell lines with different genetic backgrounds.
Hypothetical In Vitro Synergy Study Design: A checkerboard assay would be a standard method to assess synergy. In this assay, cells would be treated with increasing concentrations of this compound alone, a partner drug alone, and the two drugs in combination. Cell viability would be measured, and a Combination Index (CI) would be calculated.
Hypothetical Data Table: Combination Index (CI) for this compound with Drug X
| Cell Line | Genetic Mutation | Drug X Target | Combination Index (CI) | Interpretation |
|---|---|---|---|---|
| Cell Line A | KRAS G12C | PI3K | < 1 | Synergy |
| Cell Line B | BRAF V600E | mTOR | ≈ 1 | Additive |
| Cell Line C | NRAS Q61R | FAK | > 1 | Antagonism |
This table is for illustrative purposes only. No such data exists for this compound in the public domain.
In Vivo Preclinical Models for this compound Combination Studies
Promising in vitro results would need to be validated in in vivo models, such as patient-derived xenografts (PDXs) or cell line-derived xenografts (CDXs) in mice. These models allow for the assessment of a drug combination's effect on tumor growth in a living organism. ppd.com
For this compound, an in vivo study would involve treating tumor-bearing mice with this compound alone, a combination partner alone, the combination of both, and a control vehicle. Tumor volume would be measured over time to determine the efficacy of the different treatment regimens.
Hypothetical Data Table: In Vivo Efficacy of this compound and Drug Y Combination
| Treatment Group | Animal Model | Average Tumor Growth Inhibition (%) |
|---|---|---|
| Vehicle Control | KRAS-mutant lung cancer PDX | 0% |
| This compound | KRAS-mutant lung cancer PDX | 40% |
| Drug Y (e.g., SHP2 inhibitor) | KRAS-mutant lung cancer PDX | 35% |
| This compound + Drug Y | KRAS-mutant lung cancer PDX | 85% |
This table is for illustrative purposes only. No such data exists for this compound in the public domain.
Identification of Optimal Combination Partners for this compound
Identifying the most effective combination partners for this compound would require a multi-pronged approach. This would involve high-throughput screening of compound libraries to identify synergistic interactions. Furthermore, a deep understanding of the signaling pathways that are activated upon MEK inhibition by this compound would be crucial. For example, if treatment with this compound leads to the upregulation of a specific receptor tyrosine kinase, then combining it with an inhibitor of that kinase would be a rational strategy.
Combinations with RAF Inhibitors to Augment this compound Efficacy
The combination of MEK inhibitors with RAF inhibitors is a well-established strategy, particularly in cancers with BRAF mutations. nih.govescholarship.org Preclinical and clinical studies have demonstrated that dual inhibition of both RAF and MEK can lead to more profound and durable responses compared to monotherapy. nih.govescholarship.org This approach is based on the rationale of vertically targeting the MAPK pathway at two different points, which can help to overcome the feedback activation of MEK that can occur with RAF inhibitor monotherapy.
For instance, in BRAF V600-mutant melanoma, the combination of a BRAF inhibitor (like vemurafenib (B611658) or dabrafenib) with a MEK inhibitor has been shown to improve response rates and progression-free survival. nih.govmdpi.com While specific studies on this compound in this context are not detailed in the provided search results, the principle of combining RAF and MEK inhibitors is a cornerstone of targeted therapy in BRAF-mutant cancers. mdpi.com The efficacy of such combinations has been demonstrated in various cancer types, including melanoma and non-small cell lung cancer. escholarship.orgmdpi.com
A study on a dual RAF/MEK inhibitor, CH5126766, which has a similar mechanism of action, showed that it could suppress both BRAF and CRAF kinase activity. This dual inhibition was effective in RAS-mutated tumor cells, suggesting a potential therapeutic advantage for inhibitors with this combined profile. plos.org
Table 1: Representative RAF Inhibitors for Combination Studies
| Inhibitor | Target(s) | Rationale for Combination with MEK Inhibitor |
| Vemurafenib | BRAF V600E | To overcome acquired resistance and improve efficacy in BRAF-mutant cancers. nih.govescholarship.orgmdpi.com |
| Dabrafenib | BRAF V600 | To achieve a more complete shutdown of the MAPK pathway and delay resistance. escholarship.orgmdpi.complos.org |
| Encorafenib | BRAF | Used in combination with a MEK inhibitor to treat BRAF-mutant cancers. nih.gov |
| PLX4720 | BRAF | A research compound often used in preclinical studies to investigate the effects of BRAF inhibition. plos.org |
Strategies Involving Inhibitors of Parallel Signaling Pathways with this compound
Cancer cells often exhibit signaling pathway plasticity, allowing them to bypass the effects of a single targeted agent by activating parallel survival pathways. nih.gov A common escape mechanism to MEK inhibition is the activation of the PI3K/AKT/mTOR pathway. nih.govonclive.com Therefore, combining MEK inhibitors with inhibitors of this parallel pathway is a rational approach to enhance anti-tumor activity.
Preclinical studies have shown that the combination of MEK and PI3K/mTOR inhibitors can lead to synergistic growth inhibition and apoptosis in various cancer cell lines, including those from glioblastoma and non-small cell lung cancer. nih.govnih.govnih.gov For example, the combination of a MEK inhibitor with a dual PI3K/mTOR inhibitor has been shown to be effective in preclinical models. nih.gov Similarly, combining MEK inhibitors with AKT inhibitors has also demonstrated synergistic effects. onclive.com
Another parallel pathway that can be targeted in combination with MEK inhibitors is the SRC signaling pathway. plos.org In preclinical models of colorectal cancer, the combination of a MEK inhibitor (trametinib) and an SRC inhibitor (dasatinib) showed synergistic effects in vitro. plos.org
Table 2: Inhibitors of Parallel Signaling Pathways for Combination with MEK Inhibitors
| Inhibitor Class | Specific Inhibitor (Example) | Rationale for Combination |
| PI3K/mTOR Inhibitors | Sapanisertib (MLN0128) | To block the PI3K/AKT/mTOR escape pathway and enhance apoptosis. nih.govnih.gov |
| PI3K Inhibitors | ZSTK474, PI-103 | To counteract the activation of the PI3K pathway upon MEK inhibition. nih.gov |
| SRC Inhibitors | Dasatinib | To target a parallel survival pathway and achieve synergistic anti-tumor effects. plos.org |
| HSP90 Inhibitors | AUY922 | To simultaneously suppress the PI3K-AKT-mTOR and RAF-MEK-ERK pathways. nih.gov |
Exploration of Other Targeted Agents in Combination with this compound
The exploration of novel combination strategies extends to other classes of targeted agents, aiming to exploit different vulnerabilities of cancer cells.
One such strategy involves combining MEK inhibitors with immunomodulatory antibodies , such as those targeting PD-1 or PD-L1. nih.gov The rationale is that MEK inhibition can modulate the tumor microenvironment, potentially increasing the efficacy of immunotherapy. In preclinical models of Kras/p53-driven lung cancer, the combination of a MEK inhibitor with anti-PD-1 or anti-PD-L1 antibodies resulted in prolonged survival. nih.gov
Another approach is the combination with HDAC (histone deacetylase) inhibitors . Studies have shown synergistic interactions between MEK1/2 inhibitors and HDAC inhibitors in leukemia cells, leading to increased apoptosis. nih.gov
The combination with FAK (Focal Adhesion Kinase) inhibitors is also being investigated. verastem.com Preclinical data suggests that RAF and MEK inhibition can lead to a compensatory activation of pFAK, providing a rationale for combining RAF/MEK inhibitors with FAK inhibitors to overcome this resistance mechanism. verastem.com
Finally, combining MEK inhibitors with agents that target other components of the cell cycle and apoptosis machinery, such as CDK4/6 inhibitors or Bcl-2 family inhibitors , represents another promising avenue of research. plos.orgresearchgate.net
Table 3: Other Targeted Agents for Combination Studies
| Agent Class | Specific Agent (Example) | Rationale for Combination |
| Immunomodulatory Antibodies | Anti-PD-1/PD-L1 mAbs | To enhance anti-tumor immune response. nih.gov |
| HDAC Inhibitors | SAHA (Vorinostat) | To synergistically induce apoptosis in cancer cells. nih.gov |
| FAK Inhibitors | Defactinib | To overcome compensatory activation of FAK upon MEK inhibition. verastem.com |
| Bcl-2 Family Inhibitors | ABT-737 | To enhance the apoptotic effect of MEK inhibition. researchgate.net |
| CDK4/6 Inhibitors | Not specified | To target cell cycle progression in combination with MAPK pathway inhibition. plos.org |
Advanced Research Methodologies in Mek1inhibitorcl2racemic Discovery and Optimization
Structure-Activity Relationship (SAR) Studies of MEK1InhibitorCL2racemic
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound like this compound relates to its biological activity. These studies involve synthesizing a series of analogs by systematically modifying different parts of the molecule and then assessing their biological effects. This process helps to identify the key structural features, or pharmacophores, that are essential for the desired therapeutic action.
Elucidation of Structural Determinants for this compound Biological Activity
The primary goal of SAR studies for this compound is to determine which parts of its molecular structure are crucial for inhibiting the MEK1 enzyme. Researchers systematically alter the core scaffold, peripheral substituents, and linker regions of the molecule to observe the impact on its inhibitory activity. For instance, modifications might include changing the size, shape, and electronic properties of different parts of the compound.
Analysis of these analogs reveals how specific structural features contribute to binding affinity and efficacy. For example, studies on other kinase inhibitors have shown that specific heterocyclic rings or substituent patterns can form critical hydrogen bonds or hydrophobic interactions within the enzyme's active site. By applying this methodology to this compound, researchers can map the structural requirements for potent MEK1 inhibition, providing a blueprint for designing more effective derivatives.
Identification of Critical Functional Groups for this compound Potency and Selectivity
Within the broader SAR analysis, a key objective is to pinpoint the specific functional groups on the this compound molecule that are most important for its potency and selectivity. Potency refers to the concentration of the compound required to produce a specific level of inhibition, while selectivity is its ability to inhibit the target enzyme (MEK1) without affecting other related kinases.
Through the synthesis and testing of various analogs, functional groups that act as hydrogen bond donors or acceptors, or those that fit into specific hydrophobic pockets of the MEK1 active site, can be identified. For example, replacing a methoxy (B1213986) group with a hydroxyl group might increase potency by forming a new hydrogen bond with an amino acid residue in the target protein. Conversely, adding a bulky substituent might decrease activity due to steric hindrance. This detailed analysis allows for the fine-tuning of the molecule to maximize its therapeutic effect while minimizing potential off-target effects.
| Analog | Modification (R-Group) | MEK1 Inhibition (IC₅₀, nM) | Selectivity vs. MEK2 (Fold Change) |
|---|---|---|---|
| This compound (Parent) | -OCH₃ | 50 | 10 |
| Analog A | -OH | 25 | 15 |
| Analog B | -Cl | 45 | 12 |
| Analog C | -CH₃ | 75 | 8 |
| Analog D | -CF₃ | 30 | 20 |
Predicting Biological Activity of this compound Analogs from Molecular Structure
The knowledge gained from extensive SAR studies allows researchers to develop predictive models for the biological activity of new, unsynthesized analogs of this compound. By understanding the established relationships between structural modifications and their effects on potency and selectivity, chemists can rationally design novel compounds with a higher probability of success. For example, if SAR data consistently show that an electron-withdrawing group at a specific position enhances activity, designers can prioritize creating new analogs that incorporate this feature. These predictive capabilities are crucial for optimizing lead compounds and accelerating the drug discovery process by focusing resources on the most promising molecules.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used to create mathematical models that correlate the chemical structure of a compound with its biological activity. For this compound, QSAR models can predict the inhibitory potency of novel analogs before they are synthesized, saving significant time and resources.
Development of Predictive Mathematical Models for this compound Activity
The development of a QSAR model begins with a dataset of this compound analogs with known biological activities (e.g., IC₅₀ values). For each molecule in the dataset, a set of "molecular descriptors" is calculated. These descriptors are numerical values that represent various physicochemical properties of the molecule, such as its size, shape, lipophilicity (logP), and electronic properties.
Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms, a mathematical equation is generated that links these descriptors to the observed biological activity. The resulting model can take a general form like:
Biological Activity = c₁ * (Descriptor₁) + c₂ * (Descriptor₂) + ... + cₙ * (Descriptorₙ) + constant
This equation can then be used to predict the activity of new, hypothetical analogs of this compound by simply calculating their molecular descriptors and inputting them into the model. Robust validation techniques are essential to ensure the model's reliability and predictive accuracy.
Computational Approaches in QSAR for this compound
A variety of computational approaches can be employed in the QSAR modeling of this compound. These range from traditional statistical methods to more advanced machine learning techniques.
Descriptor Calculation: Software is used to calculate hundreds or even thousands of molecular descriptors for each analog. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) descriptors.
Variable Selection: A critical step is selecting the most relevant descriptors that have a true correlation with biological activity. Algorithms like genetic algorithms or stepwise regression are often used to identify the subset of descriptors that produces the most predictive model.
Model Building: Various algorithms can be used to build the final model. Machine learning approaches such as Support Vector Machines (SVM), Random Forest, and neural networks are increasingly used to capture complex, non-linear relationships between structure and activity.
3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D QSAR models. These models provide contour maps that visualize the regions around the molecule where steric, electrostatic, or other fields are favorable or unfavorable for activity, offering direct insights for structural modification.
These computational tools allow for the rapid virtual screening of large libraries of potential this compound analogs, prioritizing the most promising candidates for chemical synthesis and biological testing.
| Descriptor | Description | Coefficient in Model | Interpretation |
|---|---|---|---|
| logP | Octanol-water partition coefficient | +0.5 | Higher lipophilicity is moderately correlated with higher activity. |
| TPSA | Topological Polar Surface Area | -0.2 | Increased polar surface area is slightly correlated with lower activity. |
| NumHDonors | Number of Hydrogen Bond Donors | +1.2 | Hydrogen bond donors are strongly correlated with higher activity. |
| MolWeight | Molecular Weight | -0.1 | Increased molecular weight is weakly correlated with lower activity. |
An article on "this compound" focusing on the requested advanced research methodologies cannot be generated at this time. A thorough search of available scientific literature and databases did not yield specific information regarding the application of Quantitative Structure-Activity Relationship (QSAR), computational drug design, or high-throughput screening directly to the compound identified as “this compound.”
The user's request is highly specific to this particular racemic compound. The generated content must strictly adhere to the provided outline, focusing solely on research methodologies as they have been applied to "this compound." Without research data, findings, or publications that explicitly discuss this compound in the context of QSAR for derivative design, molecular docking simulations, ligand- and structure-based design, AI/ML in its discovery, or the development of in vitro assays for its screening, it is impossible to create an article that is both scientifically accurate and compliant with the user's instructions.
General information on the application of these advanced methodologies to the broader class of MEK1 inhibitors is available. However, extrapolating this general knowledge to a specific, and seemingly uncharacterized, compound like "this compound" would amount to speculation and would not meet the required standards of scientific accuracy and adherence to the specified subject.
Therefore, until research focused on "this compound" is published and becomes accessible, the creation of a detailed and factual article as outlined is not feasible.
High-Throughput Screening and Assay Development for this compound
Application of High-Throughput Methodologies for Novel MEK1 Inhibitor Identification
The discovery of novel and specific inhibitors for protein kinases, such as MEK1, is a critical endeavor in the development of targeted cancer therapies. The Ras/Raf/MEK/ERK signaling pathway is frequently hyperactivated in various human cancers, making MEK1 a prime target for therapeutic intervention. High-throughput screening (HTS) methodologies have become indispensable in the initial stages of drug discovery, enabling the rapid screening of vast libraries of chemical compounds to identify potential lead candidates that can modulate the activity of a specific biological target.
The identification of novel MEK1 inhibitors often begins with the development of a robust and sensitive biochemical or cell-based assay suitable for HTS. These assays are designed to measure the enzymatic activity of MEK1 or its downstream effects. Common HTS readouts are optical, including absorbance, fluorescence, and luminescence, chosen for their efficiency in data generation and cost-effectiveness per screen. For MEK1, a typical biochemical assay might measure the phosphorylation of its substrate, ERK, often utilizing technologies like fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET).
Once an assay is optimized and validated, large chemical libraries, which can contain hundreds of thousands of diverse small molecules, are screened for their ability to inhibit MEK1 activity. These libraries can include diversity sets, collections of known bioactive compounds, natural product extracts, and kinase-focused libraries. aacrjournals.org The primary HTS campaign aims to identify "hits"—compounds that exhibit a predefined level of inhibition against the target.
Following the primary screen, hit compounds undergo a series of validation and secondary screening steps to eliminate false positives and to characterize their potency and selectivity. This process often involves determining the half-maximal inhibitory concentration (IC50) of the hit compounds, which quantifies the concentration of the inhibitor required to reduce the enzymatic activity by 50%. For instance, a novel MEK inhibitor, tunlametinib (B8682190), was identified to have a significant inhibitory activity against MEK1 with an IC50 of 1.9 nM in a cell-free assay. nih.gov
A critical aspect of identifying promising MEK1 inhibitors is to ensure their selectivity for MEK1 over other kinases in the human kinome. High selectivity minimizes off-target effects and potential toxicities. For example, tunlametinib at a concentration of 10 μmol/L showed complete inhibition against MEK1 with no significant inhibition against a panel of 77 other kinases, demonstrating its high selectivity. nih.gov
Fragment-based drug discovery (FBDD) represents another powerful high-throughput methodology for identifying novel inhibitors. This approach involves screening smaller, low-molecular-weight compounds ("fragments") for weak binding to the target protein. These fragments can then be optimized and linked together to generate more potent lead compounds. A fragment-based screening campaign targeting MEK1, utilizing a library of around 15,000 fragments, led to the identification of 142 potential allosteric binders. nih.gov Subsequent biophysical analysis, such as surface plasmon resonance (SPR), confirmed the binding affinity of these fragments, with 46 fragments showing Kd values of ≤1 mM. nih.gov
Computational approaches, such as pharmacophore modeling and docking-based virtual screening, are often integrated with HTS to enhance the efficiency of identifying novel MEK1 inhibitors. researchgate.net These in silico methods can be used to screen virtual libraries of compounds and prioritize those with a higher likelihood of binding to the target, thereby reducing the number of compounds that need to be tested experimentally.
The data generated from these high-throughput methodologies are instrumental in guiding the subsequent stages of drug development, including lead optimization, where the chemical structure of a promising hit is systematically modified to improve its potency, selectivity, and pharmacokinetic properties.
Interactive Data Table: Comparison of MEK1 Inhibitors Identified Through High-Throughput Methodologies
| Compound | Screening Method | Target | IC50 (nM) | Selectivity Profile |
| Tunlametinib | High-Throughput Screening | MEK1 | 1.9 | Highly selective against a panel of 77 kinases |
| Fragment Hit Series | Fragment-Based Screening | Allosteric site of MEK1 | ≤1000 (Kd in mM for initial fragments) | Confirmed allosteric binders |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
